molecular formula C6H3ClN2S B6600140 2-chloro-6-isothiocyanatopyridine CAS No. 1260954-64-0

2-chloro-6-isothiocyanatopyridine

Cat. No.: B6600140
CAS No.: 1260954-64-0
M. Wt: 170.62 g/mol
InChI Key: QHIBCRPAMBGHHZ-UHFFFAOYSA-N
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Description

2-chloro-6-isothiocyanatopyridine is a chemical compound that belongs to the class of pyridyl isothiocyanates. These compounds are known for their versatile biological activities and are used as intermediates in the synthesis of various sulfur- and nitrogen-containing organic compounds. The presence of both chloro and isothiocyanato groups in the pyridine ring makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for preparing pyridyl isothiocyanates, including 2-chloro-6-isothiocyanatopyridine, involves the desulfurization of a dithiocarbamate salt. This salt is generated in situ by treating an amine with carbon disulfide in the presence of a base such as DABCO or sodium hydride. The desulfurization is then mediated by aqueous iron (III) chloride .

Another method involves the use of thiophosgene or other ‘thiocarbonyl transfer’ reagents such as thiocarbonyl-diimidazole and dipyridyl-thionocarbonate. These reagents are used to convert substituted aminopyridines into the corresponding isothiocyanate analogues .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned methods. The choice of reagents and conditions can vary depending on the desired yield and purity of the final product. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-isothiocyanatopyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Addition Reactions: The isothiocyanato group can participate in addition reactions with nucleophiles, forming thiourea derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like DMF or DMSO.

    Addition Reactions: Reagents such as primary and secondary amines are commonly used. The reactions are often conducted at room temperature or slightly elevated temperatures.

    Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride can be used under controlled conditions.

Major Products Formed

    Substitution Reactions: Various substituted pyridyl isothiocyanates.

    Addition Reactions: Thiourea derivatives.

    Oxidation and Reduction Reactions: Oxidized or reduced forms of the original compound, depending on the specific reagents and conditions used.

Scientific Research Applications

2-chloro-6-isothiocyanatopyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-6-isothiocyanatopyridine involves its interaction with various molecular targets and pathways. The isothiocyanato group can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells. The chloro group can also participate in interactions with biological targets, enhancing the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-4-isothiocyanatopyridine
  • 2-chloro-5-isothiocyanatopyridine
  • 2-chloro-3-isothiocyanatopyridine

Uniqueness

2-chloro-6-isothiocyanatopyridine is unique due to the specific positioning of the chloro and isothiocyanato groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to its analogues, it may exhibit different reactivity patterns and biological activities, which can be leveraged in targeted research and industrial applications.

Properties

IUPAC Name

2-chloro-6-isothiocyanatopyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2S/c7-5-2-1-3-6(9-5)8-4-10/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHIBCRPAMBGHHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Cl)N=C=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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